(5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one
Description
(5Z)-5-(4-Methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one is a rhodanine derivative characterized by a 4-methoxybenzylidene substituent at the 5-position and a thioxo group at the 4-position of the thiazolidinone core. Rhodanine derivatives are widely studied for their medicinal properties, including antimicrobial, anticancer, and enzyme inhibitory activities .
Synthesis and Characterization: The compound is synthesized via Knoevenagel condensation, as described in . A typical procedure involves reacting 3-phenyl-2-thioxo-1,3-thiazolidin-4-one with 4-methoxybenzaldehyde in the presence of K₂CO₃ in water, followed by acidification with HCl to precipitate the product . Structural confirmation is achieved through nuclear magnetic resonance (¹H and ¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .
Properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(15)12-11(13)16-9/h2-6H,1H3,(H,12,13,15)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEHZFBXMTTZLA-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=S)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=S)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the benzylidene moiety can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, (5Z)-5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one has been studied for its antimicrobial and antifungal properties. It has shown potential as a lead compound for the development of new antibiotics.
Medicine: The compound
Comparison with Similar Compounds
Key Features :
- The (5Z)-stereochemistry is critical for biological activity, as geometric isomers (E vs. Z) often exhibit divergent properties .
Comparison with Similar Compounds
Substituent Effects on Activity
- Electron-Withdrawing Groups (Br, Cl) : Enhance antialgal and PET inhibitory activities. The 4-chloro derivative exhibits the highest antialgal potency (IC₅₀ = 1.3 μM), attributed to increased electrophilicity .
- Hydroxy and Methoxy Groups: The 4-hydroxy derivative (3e) shows nanomolar inhibition of DYRK1A (IC₅₀ = 0.028 μM), likely due to hydrogen bonding with kinase active sites. Methoxy groups balance lipophilicity and steric effects, making them favorable for cellular uptake .
- Heterocyclic Modifications: Piperazine or morpholine substitutions (e.g., compound 5e) improve solubility and kinase selectivity, demonstrating the versatility of the thiazolidinone scaffold .
Crystallographic and Solvation Differences
- Crystal Packing: The 2-hydroxybenzylidene derivative forms a methanol hemisolvate, while analogous compounds with dimethylsulfoxide solvates exhibit different hydrogen-bonding networks, affecting stability .
- Z-Stereochemistry : Confirmed via X-ray crystallography in and , ensuring the bioactive conformation is retained .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
